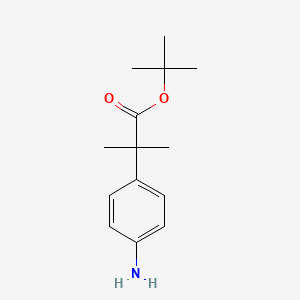

Tert-butyl 2-(4-aminophenyl)-2-methylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 2-(4-aminophenyl)-2-methylpropanoate, commonly known as TBAMP, is a chemical compound that has a wide range of applications in the scientific and medical fields. TBAMP is a versatile compound that can be used in various experiments and studies. It has been studied extensively in recent years, and its potential applications are still being explored. In

Applications De Recherche Scientifique

Synthesis of Cryptophycins

The synthesis of cryptophycin-24, also known as Arenastatin A, highlights the importance of tert-butyl 2-(4-aminophenyl)-2-methylpropanoate derivatives in the realm of marine-derived anticancer agents. Protocols utilizing the compound demonstrate its role in efficiently setting stereogenic centers critical for the bioactivity of cryptophycins, which are potent cytotoxic agents against tumor cells (Eggen et al., 2000).

Chemoselective Synthesis Techniques

This compound is instrumental in chemoselective synthesis techniques, enabling the transformation of tert-butyl 3-(2-hydroxyphenyl)-2-methylenepropanoate esters into 2H-chromene-3-carboxylic acids through a one-pot process involving tandem conjugate addition, hydrolysis, and elimination steps. Such methodologies pave the way for the synthesis of diverse organic compounds with potential applications in drug development and materials science (Faridoon et al., 2015).

Enantioselective Synthesis of β-Alanine Derivatives

The compound serves as a precursor in the enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives, which are β-analogues of aromatic amino acids. These derivatives have significant implications in the design of peptide-based pharmaceuticals and the study of biological activity related to amino acid analogues (Arvanitis et al., 1998).

Development of Inhibitors and Ligands

Research into the synthesis of 4-amino-2-(substituted methyl)-2-butenoic acids from tert-butyl 4-aminobutanoate has led to the identification of potent inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T), crucial for studying neurological disorders and developing therapeutic agents (Silverman et al., 1986).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines derived from tert-butyl 2-(4-aminophenyl)-2-methylpropanoate analogues are valuable intermediates for the asymmetric synthesis of a wide array of amines, including alpha-branched and alpha,alpha-dibranched amines. This highlights the compound's role in synthesizing enantioenriched amines, critical for pharmaceuticals and chemical research (Ellman et al., 2002).

Propriétés

IUPAC Name |

tert-butyl 2-(4-aminophenyl)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-13(2,3)17-12(16)14(4,5)10-6-8-11(15)9-7-10/h6-9H,15H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZXJBQHOONERY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)C1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(4-aminophenyl)-2-methylpropanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dihydroxy-N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B2669525.png)

![2-chloro-N-[(3-hydroxyphenyl)methyl]-6-methylpyridine-4-carboxamide](/img/structure/B2669530.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2669541.png)

![1,3-dimethyl-7-propyl-6-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2669542.png)

![(Z)-methyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2669543.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2669544.png)

![N,N-bis(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B2669546.png)